Magnesium;fluoride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

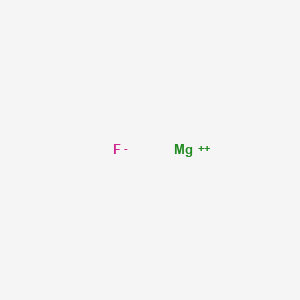

Magnesium fluoride is an ionically bonded inorganic compound with the chemical formula MgF₂. It is a colorless to white crystalline salt that is transparent over a wide range of wavelengths. This compound is known for its commercial uses in optics, including space telescopes, due to its transparency from the vacuum ultraviolet to the infrared spectrum . Magnesium fluoride occurs naturally as the rare mineral sellaite .

準備方法

Magnesium fluoride can be synthesized through various methods. One common synthetic route involves the reaction between magnesium oxide and ammonium bifluoride: [ \text{MgO} + (\text{NH}_4)\text{HF}_2 \rightarrow \text{MgF}_2 + \text{NH}_3 + \text{H}_2\text{O} ] Another method involves a metathesis reaction between magnesium hydroxide and copper(II) fluoride: [ \text{Mg(OH)}_2 + \text{CuF}_2 \rightarrow \text{MgF}_2 + \text{Cu(OH)}_2 ] Industrial production of magnesium fluoride often employs high-purity magnesium oxide and hydrogen fluoride sources to ensure the absence of impurities that could affect the optical properties of the final product .

化学反応の分析

Magnesium fluoride is relatively inert and does not undergo many chemical reactions. it can react with strong acids, such as nitric acid, to form soluble complexes. It is slightly soluble in acetone and insoluble in ethanol . The compound does not readily participate in oxidation, reduction, or substitution reactions under normal conditions, making it stable and suitable for various applications.

科学的研究の応用

Magnesium fluoride has numerous applications in scientific research and industry:

作用機序

The mechanism of action of magnesium fluoride in its various applications is primarily physical rather than chemical. In optics, its low refractive index and high transparency enable it to reduce reflection and enhance transmission of light across a broad spectrum. In catalysis, magnesium fluoride provides a stable surface that can facilitate various chemical reactions without undergoing significant changes itself . In biomedical applications, magnesium fluoride coatings help regulate the release of magnesium ions, which are essential for various physiological processes .

類似化合物との比較

Magnesium fluoride can be compared with other magnesium halides, such as magnesium chloride, magnesium bromide, and magnesium iodide. While all these compounds share similar ionic bonding and crystal structures, magnesium fluoride is unique due to its high transparency and low refractive index, making it particularly valuable in optical applications . Other similar compounds include:

Calcium fluoride (CaF₂): Also used in optics but has a different refractive index and transparency range.

Beryllium fluoride (BeF₂): Used in specialized optical applications but is more toxic than magnesium fluoride.

Strontium fluoride (SrF₂): Similar optical properties but less commonly used due to higher cost and lower availability.

Magnesium fluoride’s combination of stability, transparency, and low refractive index makes it a unique and valuable compound in various scientific and industrial applications.

特性

分子式 |

FMg+ |

|---|---|

分子量 |

43.304 g/mol |

IUPAC名 |

magnesium;fluoride |

InChI |

InChI=1S/FH.Mg/h1H;/q;+2/p-1 |

InChIキー |

IVKQCNNOVDWFRO-UHFFFAOYSA-M |

正規SMILES |

[F-].[Mg+2] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Methanesulfonyl-6-methyl-3-(1H-pyrazol-4-yl)-imidazo[1,2-a]pyrazine](/img/structure/B13894503.png)

![7-Bromo-6-fluoropyrazolo[1,5-A]pyridine](/img/structure/B13894511.png)

![(1S)-1-[3-fluoro-4-(trifluoromethoxy)phenyl]ethanamine](/img/structure/B13894533.png)

![3-[4-[(2-Methylphenyl)methoxy]phenyl]-3-propan-2-yloxypropanoic acid](/img/structure/B13894549.png)